molecular formula C13H13NO3 B3096306 methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate CAS No. 1279209-55-0

methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate

Cat. No. B3096306
CAS RN: 1279209-55-0
M. Wt: 231.25
InChI Key: PLKFRMXSOYMSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. The compound is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the cell. For example, the compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, the compound has been found to modulate various signaling pathways in the cell, suggesting that it may have potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate in laboratory experiments is its potential as a drug lead compound. The compound has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using the compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate. One area of interest is the development of new therapeutic agents based on the compound's biological activity. Another potential direction is the investigation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo, which could pave the way for its use in clinical trials.

Scientific Research Applications

Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate has been used in various scientific research applications. One of the most notable applications is in the field of medicinal chemistry, where the compound has been investigated for its potential use as a drug lead compound. The compound has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities, making it a potential candidate for the development of new therapeutic agents.

properties

IUPAC Name

methyl 3-(4-oxoquinolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-13(16)7-9-14-8-6-12(15)10-4-2-3-5-11(10)14/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFRMXSOYMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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